5-(1-cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl ethyl ketone with thiosemicarbazide in the presence of a base to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonyl derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(1-cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
- Cyclopropyl ethyl ketone
- 4-Methyl-1,2,4-triazole-3-thiol
Uniqueness
5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a cyclopropyl group and a triazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C8H13N3S |
---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
3-(1-cyclopropylethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H13N3S/c1-5(6-3-4-6)7-9-10-8(12)11(7)2/h5-6H,3-4H2,1-2H3,(H,10,12) |
InChI Key |
UXNHOKZPJBIVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)C2=NNC(=S)N2C |
Origin of Product |
United States |
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